Lipophilicity Advantage Over 4-Fluorobenzyl Analog: XLogP3 Difference of +0.5
The target compound exhibits a computed XLogP3 of 2.2, which is 0.5 log units higher than the 4-fluorobenzyl analog (XLogP3 = 1.7) [1][2]. This increase in lipophilicity is driven by the replacement of the para-fluorine atom with an ortho-chlorine on the benzyl ring, enhancing the compound's predicted membrane permeability and potentially its volume of distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide: XLogP3 = 1.7 |
| Quantified Difference | +0.5 log units (ΔXLogP3) |
| Conditions | XLogP3 algorithm as implemented on kuujia.com platform; consistent for both compounds. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, making the target compound a more suitable starting point for hit-to-lead campaigns requiring intracellular target engagement.
- [1] Kuujia.com. Product Page: N-[(2-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide (CAS 2034633-71-9). Accessed 2025. View Source
- [2] Kuujia.com. Product Page: N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide (CAS 2034282-07-8). Accessed 2025. View Source
